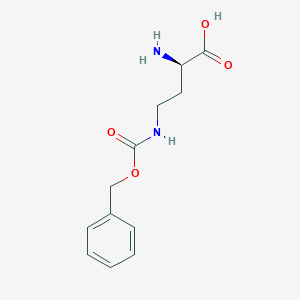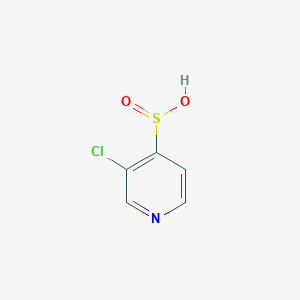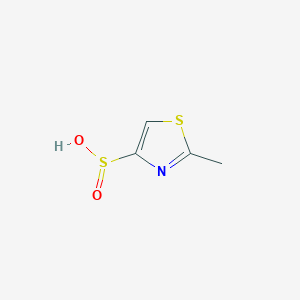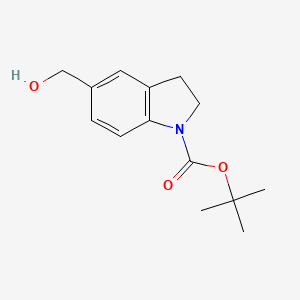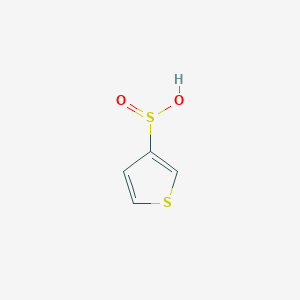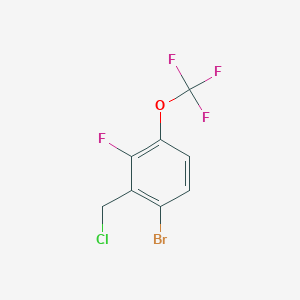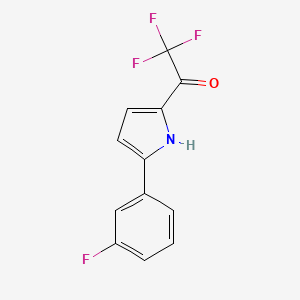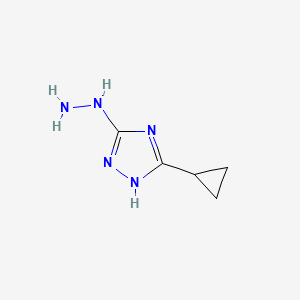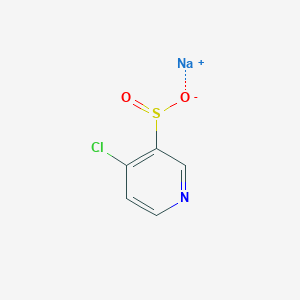
5-Chloro-4-fluoro-2-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-4-fluoro-2-methylpyrimidine is a heterocyclic aromatic compound with the molecular formula C5H4ClFN2 It is a derivative of pyrimidine, characterized by the presence of chlorine and fluorine atoms at the 5th and 4th positions, respectively, and a methyl group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-fluoro-2-methylpyrimidine typically involves the halogenation of pyrimidine derivatives. One common method includes the reaction of 2-methylpyrimidine with chlorine and fluorine sources under controlled conditions. For instance, the chlorination of 2-methylpyrimidine can be achieved using phosphorus oxychloride (POCl3) as a chlorinating agent, followed by fluorination using a fluorinating reagent such as hydrogen fluoride (HF) or a fluorinating salt .
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality. The use of environmentally friendly reagents and solvents is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-fluoro-2-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) and elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Scientific Research Applications
5-Chloro-4-fluoro-2-methylpyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-4-fluoro-2-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5-fluoro-2-methoxypyrimidine: Similar in structure but with a methoxy group instead of a methyl group.
2,4-Dichloro-5-methylpyrimidine: Contains two chlorine atoms and a methyl group.
5-Fluoro-2-methylpyrimidine: Lacks the chlorine atom but has a similar fluorine and methyl substitution pattern.
Uniqueness
5-Chloro-4-fluoro-2-methylpyrimidine is unique due to the specific combination of chlorine, fluorine, and methyl substitutions on the pyrimidine ring. This unique substitution pattern imparts distinct chemical properties, such as increased reactivity and specific binding affinities, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C5H4ClFN2 |
|---|---|
Molecular Weight |
146.55 g/mol |
IUPAC Name |
5-chloro-4-fluoro-2-methylpyrimidine |
InChI |
InChI=1S/C5H4ClFN2/c1-3-8-2-4(6)5(7)9-3/h2H,1H3 |
InChI Key |
KNQQFACZECKXSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=N1)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Chloropyrido[3,4-c]pyridazine-6-carboxylic acid](/img/structure/B13111617.png)

